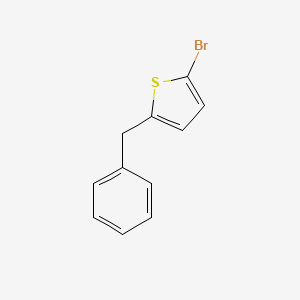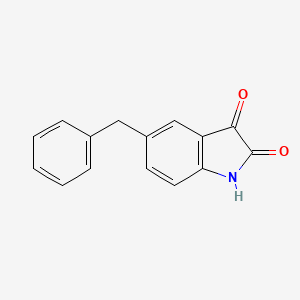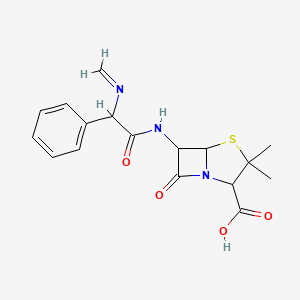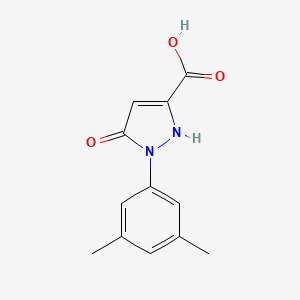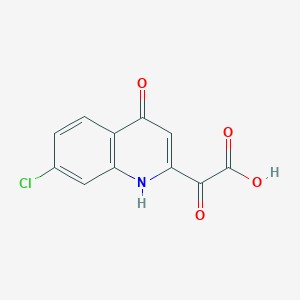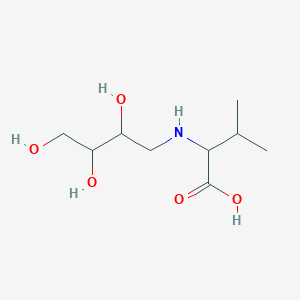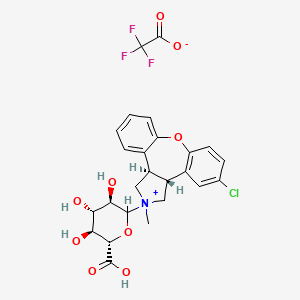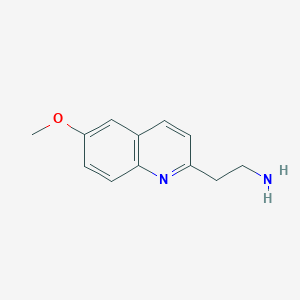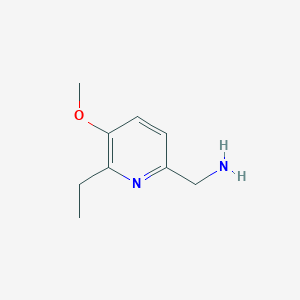![molecular formula C12H16BrClN2 B13866935 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)
1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine is an organic compound with a complex structure, featuring a piperazine ring substituted with a 2-bromo-5-chlorophenylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
科学的研究の応用
1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of piperazine derivatives with biological targets.
作用機序
The mechanism of action of 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperidine
- 1-[(2-Bromo-5-chlorophenyl)methyl]-4-ethylpiperazine
- 1-[(2-Bromo-5-chlorophenyl)methyl]-4-phenylpiperazine
Uniqueness
1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring, along with the methyl group on the piperazine ring, allows for versatile chemical modifications and interactions with various targets.
特性
分子式 |
C12H16BrClN2 |
|---|---|
分子量 |
303.62 g/mol |
IUPAC名 |
1-[(2-bromo-5-chlorophenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16BrClN2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 |
InChIキー |
ALSMRGGUUUXHKW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


